molecular formula C12H21NO4 B2910631 Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate CAS No. 1946010-80-5

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate

Cat. No.: B2910631
CAS No.: 1946010-80-5
M. Wt: 243.303
InChI Key: BBOWAFRNFZDNDA-LYWQIFSTSA-N
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Description

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the final compound it is used to synthesize.

Mode of Action

As an intermediate in organic synthesis , its mode of action would depend on the final compound it is used to synthesize and the biological targets of that compound.

Biochemical Pathways

As an intermediate in organic synthesis , the biochemical pathways it affects would depend on the final compound it is used to synthesize and the biological targets of that compound.

Pharmacokinetics

As an intermediate in organic synthesis , its pharmacokinetic properties would depend on the final compound it is used to synthesize.

Result of Action

As an intermediate in organic synthesis , the effects of its action would depend on the final compound it is used to synthesize and the biological targets of that compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For optimal storage and handling, it is recommended to store the compound in a cool, well-ventilated area, protected from moisture and light .

Properties

IUPAC Name

methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(4,7-8)9(14)16-5/h8H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOWAFRNFZDNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114193
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-92-9
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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